2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide
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Overview
Description
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group and a dimethylamino pyrimidinyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-chlorophenoxyacetic acid.
Formation of the Pyrimidinyl Intermediate: The next step involves the synthesis of the pyrimidinyl moiety. This can be achieved by reacting 2,4,6-trimethylpyrimidine with dimethylamine under suitable conditions.
Coupling Reaction: The final step involves coupling the chlorophenoxyacetic acid intermediate with the pyrimidinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A plant growth regulator with similar structural features.
2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate: Known for its central nervous system stimulant properties.
Uniqueness
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide stands out due to its combined chlorophenoxy and dimethylamino pyrimidinyl moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-15(11(2)19-16(18-10)21(3)4)20-14(22)9-23-13-7-5-12(17)6-8-13/h5-8H,9H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRJBBYLSQXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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